molecular formula C23H28FN3O4 B3399254 2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide CAS No. 1040634-78-3

2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide

Cat. No.: B3399254
CAS No.: 1040634-78-3
M. Wt: 429.5 g/mol
InChI Key: NRXDPPQNVSTMFB-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C23H28FN3O4 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide , identified by its CAS number 1040634-46-5 , has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3O4C_{21}H_{22}FN_{3}O_{4}, with a molecular weight of 399.4 g/mol . The structure includes a pyrido[1,2-a]pyrazine core, which is known for various biological activities. The presence of the 4-fluorobenzyl group is significant for enhancing the lipophilicity and bioavailability of the compound.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Studies have shown that derivatives of pyrido[1,2-a]pyrazine compounds often display significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance:

  • In a comparative study, compounds similar to the target exhibited IC50 values ranging from 0.011 μM to 7.07 μM , indicating potent COX-II inhibition .
  • The structural modifications in these compounds have been linked to enhanced selectivity and reduced ulcerogenic effects compared to traditional NSAIDs like Rofecoxib .

Anticancer Potential

The compound's structural features suggest potential activity against various cancer cell lines. Research on related pyrazine derivatives has demonstrated:

  • Induction of apoptosis in cancer cells through modulation of signaling pathways .
  • Inhibition of tumor growth in xenograft models when tested alongside established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : By selectively inhibiting COX-II, the compound reduces the production of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : The compound has been observed to activate apoptotic pathways in malignant cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Chahal et al., 2023PYZ3COX-II Inhibition0.011 μM
Chandna et al., 2023PYZ19COX-II Inhibition5.01 μM
Tonk et al., 2023PYZ48Anti-inflammatory74% inhibition at 4h

These studies highlight the promising nature of pyrazine derivatives in therapeutic applications.

Properties

IUPAC Name

2-ethyl-N-[2-[7-[(4-fluorophenyl)methoxy]-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4/c1-3-17(4-2)22(29)25-9-10-26-11-12-27-14-21(20(28)13-19(27)23(26)30)31-15-16-5-7-18(24)8-6-16/h5-8,13-14,17H,3-4,9-12,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXDPPQNVSTMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1CCN2C=C(C(=O)C=C2C1=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide
Reactant of Route 2
2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide
Reactant of Route 3
2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide
Reactant of Route 4
Reactant of Route 4
2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide
Reactant of Route 5
2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide
Reactant of Route 6
2-ethyl-N-(2-(7-((4-fluorobenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.